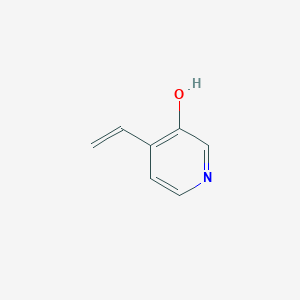![molecular formula C16H26N2O2 B13734030 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a 3,4-dimethoxyphenylethyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylethylamine, which is then reacted with piperidine and methylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the piperidine ring.
N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with an acetamide group instead of the piperidine ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
特性
分子式 |
C16H26N2O2 |
|---|---|
分子量 |
278.39 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O2/c1-18(14-6-9-17-10-7-14)11-8-13-4-5-15(19-2)16(12-13)20-3/h4-5,12,14,17H,6-11H2,1-3H3 |
InChIキー |
PBOWNRDODVAQOE-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


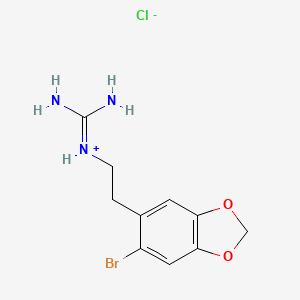
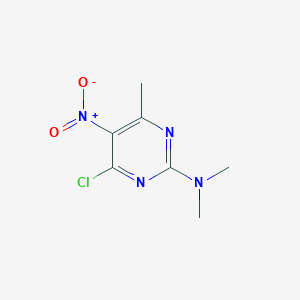
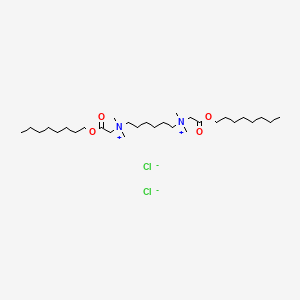
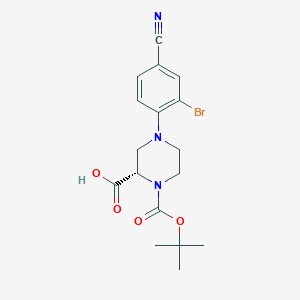
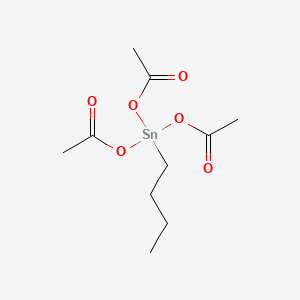
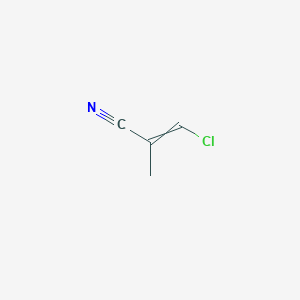
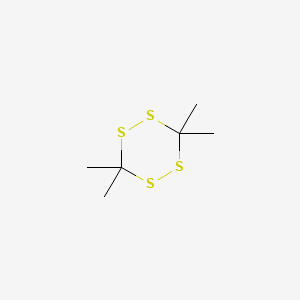

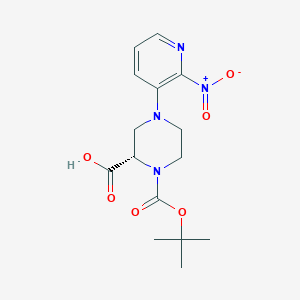

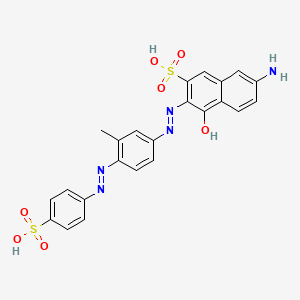
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
